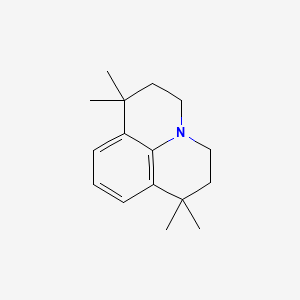

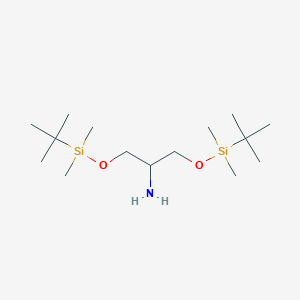

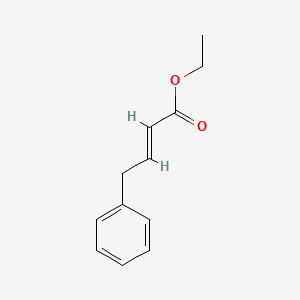

![molecular formula C8H6N2O2S B1312859 3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one CAS No. 903891-96-3](/img/structure/B1312859.png)

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one” is a type of benzothiazine derivative . Benzothiazine derivatives are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

The synthesis of benzothiazine derivatives has been well developed and involves various methods . For instance, complex 1,4-thiazine analogues have been synthesized by treating 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one with N-benzyl-2-mercaptoacetamide using Cs2CO3 as a catalyst in DMF .Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is complex and varies depending on the specific compound . The structure typically includes a benzothiazine moiety, which is a type of heterocyclic compound containing both nitrogen and sulfur atoms .Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, many of which have been studied in the context of their synthesis . For example, the reaction of benzimidazole-2-thione with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system has been used to construct a [1, 3]thiazino-[3,2-a]benzimidazole scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives depend on the specific compound . These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiazine derivatives, including benzothiazine derivatives, are biologically active and play an important role in the treatment of various diseases . They show promising results where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Bioactive Thiazine and Benzothiazine Derivatives

Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .

Synthesis of Imidazo[2,1-b][1,3]thiazines

Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs .

Acetylcholinesterase Inhibitors

A series of thiadiazole hybrid compounds with benzothiazine derivatives as acetylcholinesterase inhibitors were developed and evaluated for their biological activity . The AChE and BChE inhibition potentials of all compounds were evaluated by using the in vitro Ellman method . Compounds showed significant inhibitory activity against AChE .

Chemoselective O-acylation

In the case of hydroxyamino acids such as hydroxyproline, serine, threonine, tyrosine and 3,4-dihydroxyphenylalanine (DOPA), many O-acyl side-chain derivatives are directly accessible via a particularly expedient and scalable method . This method is not commonly applied until recently .

Safety And Hazards

Direcciones Futuras

The future directions for research on benzothiazine derivatives are broad and promising . These compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . Furthermore, the development of novel and efficient methods to construct the 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions is highly desirable .

Propiedades

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one | |

CAS RN |

903891-96-3 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

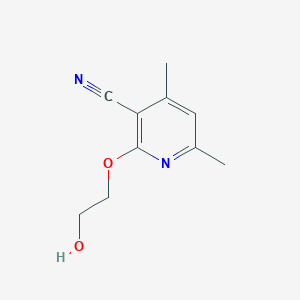

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)

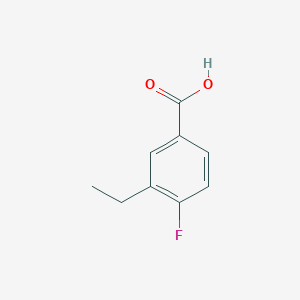

![Ethanone, 1-[4-(butylthio)phenyl]-](/img/structure/B1312794.png)